

# Benzyl 3-Bromopropyl Ether: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzyl 3-bromopropyl ether*

Cat. No.: *B108114*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **Benzyl 3-bromopropyl ether**, a key reagent in organic synthesis. It covers the compound's chemical and physical properties, historical context, and detailed experimental protocols for its preparation. The guide is intended for researchers, scientists, and professionals in drug development who utilize or are interested in the application of this versatile ether in the synthesis of complex molecules.

## Introduction

**Benzyl 3-bromopropyl ether** (CAS No. 54314-84-0) is a bifunctional organic compound featuring a benzyl ether group and a primary alkyl bromide. This unique structure makes it a valuable building block in organic chemistry, enabling the introduction of a benzyloxypropyl moiety into a wide range of molecules. Its application is particularly notable in the synthesis of complex natural products and pharmacologically active compounds. While the exact historical details of its initial discovery are not prominently documented in readily available literature, its utility has been demonstrated in numerous synthetic endeavors.

## Physicochemical Properties

A summary of the key physicochemical properties of **Benzyl 3-bromopropyl ether** is presented in Table 1. This data is essential for its proper handling, storage, and application in

experimental setups.

| Property                              | Value                                                                             | Reference |
|---------------------------------------|-----------------------------------------------------------------------------------|-----------|
| CAS Number                            | 54314-84-0                                                                        |           |
| Molecular Formula                     | C <sub>10</sub> H <sub>13</sub> BrO                                               |           |
| Molecular Weight                      | 229.11 g/mol                                                                      |           |
| Appearance                            | Colorless to pale yellow liquid                                                   |           |
| Boiling Point                         | 130-132 °C at 8 mmHg                                                              |           |
| Density                               | 1.298 g/mL at 25 °C                                                               |           |
| Refractive Index (n <sup>20</sup> /D) | 1.531                                                                             |           |
| Solubility                            | Slightly soluble in water.<br>Soluble in organic solvents like ethanol and ether. |           |
| InChI Key                             | PSUXTZLDBVEZTD-<br>UHFFFAOYSA-N                                                   |           |
| SMILES                                | C1=CC=C(C=C1)COCCCCBr                                                             |           |

## Synthesis of Benzyl 3-Bromopropyl Ether

The synthesis of **Benzyl 3-bromopropyl ether** is most commonly achieved through variations of the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. Two primary pathways have been established, differing in the choice of starting materials.

Caption: Synthetic routes to **Benzyl 3-bromopropyl ether**.

## Experimental Protocols

This is a direct and common approach for the preparation of **Benzyl 3-bromopropyl ether**.

- Reaction Scheme:

- Materials:

- Benzyl alcohol
- 1,3-Dibromopropane
- Sodium hydride (NaH) or Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:

- To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add benzyl alcohol (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
- Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.5 equivalents) dropwise.
- Let the reaction mixture warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure **Benzyl 3-bromopropyl ether**.

This two-step approach first involves the synthesis of 3-benzyloxy-1-propanol, which is then brominated.

- Reaction Scheme:

- Materials:

- 3-Benzyl-1-propanol
- Phosphorus tribromide ( $PBr_3$ ) or Carbon tetrabromide ( $CBr_4$ ) and Triphenylphosphine ( $PPh_3$ ) (Appel Reaction)
- Anhydrous dichloromethane (DCM) or diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Procedure (using  $PBr_3$ ):

- Dissolve 3-benzyloxy-1-propanol (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.
- Carefully pour the reaction mixture over crushed ice and water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude **Benzyl 3-bromopropyl ether** can be purified by vacuum distillation.

## Applications in Synthesis

**Benzyl 3-bromopropyl ether** is a versatile reagent employed in the synthesis of various complex molecules. The benzyl group serves as a stable protecting group for the alcohol functionality, which can be readily removed under reductive conditions (e.g., hydrogenolysis). The bromo- functionality allows for nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Some notable applications include its use in the total synthesis of natural products such as zincophorin and (+)-anatoxin-a. It has also been utilized in the preparation of biologically active compounds, for instance, in the synthesis of 5-(3-Benzylxypropoxy)psoralen (PAP-7).

Caption: General experimental workflow for synthesis and purification.

## Safety Information

**Benzyl 3-bromopropyl ether** is an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**Benzyl 3-bromopropyl ether** is a valuable and versatile reagent in organic synthesis. Its preparation via the Williamson ether synthesis or bromination of 3-benzyloxy-1-propanol is well-established, providing reliable access to this important building block. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and natural product synthesis.

- To cite this document: BenchChem. [Benzyl 3-Bromopropyl Ether: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108114#discovery-and-history-of-benzyl-3-bromopropyl-ether\]](https://www.benchchem.com/product/b108114#discovery-and-history-of-benzyl-3-bromopropyl-ether)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)